molecular formula C10H11N3O2 B1529199 Methyl 6-amino-1-methyl-1H-indazole-3-carboxylate CAS No. 1363380-69-1

Methyl 6-amino-1-methyl-1H-indazole-3-carboxylate

Cat. No.: B1529199
CAS No.: 1363380-69-1
M. Wt: 205.21 g/mol
InChI Key: WUJBIVYMGOJTEV-UHFFFAOYSA-N
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Description

Methyl 6-amino-1-methyl-1H-indazole-3-carboxylate (CAS: Not explicitly provided in evidence; referred to as "AMI" in ) is a substituted indazole derivative with a methyl ester at position 3, a methyl group at position 1, and an amino group at position 5. This compound is synthesized via a two-step process:

Methylation: 6-Nitro-1H-indazole undergoes alkylation with methyl iodide and sodium hydride in dimethylformamide (DMF) to yield 6-nitro-1-methyl-indazole .

Reduction: The nitro group is reduced to an amino group using hydrogen gas and palladium on carbon as a catalyst, followed by purification via column chromatography .

Properties

IUPAC Name

methyl 6-amino-1-methylindazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-13-8-5-6(11)3-4-7(8)9(12-13)10(14)15-2/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJBIVYMGOJTEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)N)C(=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1-methylindazole-3-carboxylic acid (Intermediate)

  • Starting Material: Indazole-3-carboxylic acid (ICA)
  • Methylation: The N-1 methylation of ICA is achieved by reacting ICA with a methylating agent such as iodomethane.
  • Solvent and Base: The reaction is typically performed in an anhydrous lower alkanol (e.g., methanol) as solvent. The base used is an alkali metal alkoxide, usually formed in situ by reacting sodium or another alkali metal with the alkanol.
  • Reaction Conditions: Polar solvents and the presence of alkali metal alkoxides facilitate the methylation with high selectivity toward the N-1 position.
  • Yield and Purity: This method yields 1-methylindazole-3-carboxylic acid (1-MICA) in high yield, although minor by-products such as 2-methyl isomers (~7%) and methyl esters (~10%) may form.
  • Industrial Considerations: The in situ formation of alkoxide releases hydrogen gas, posing industrial scale hazards that require careful control.

Esterification to Methyl Ester

  • The 3-carboxylic acid group of 1-MICA is esterified to the corresponding methyl ester.
  • Common esterification methods involve treatment with methanol under acidic or catalytic conditions.
  • This step yields methyl 1-methyl-1H-indazole-3-carboxylate, which serves as a key intermediate for further functionalization.

Introduction of the 6-Amino Group

  • The amino group at the 6-position can be introduced by nitration followed by reduction or by direct substitution methods.
  • One approach involves the preparation of 6-nitro-1-methyl-1H-indazole-3-carboxylate followed by catalytic hydrogenation to convert the nitro group to an amino group.
  • Alternatively, selective amination reactions or diazotization followed by substitution can be employed.
  • Patents describe processes involving nitrite reagents (e.g., sodium nitrite, tert-butyl nitrite) and controlled reaction conditions to achieve selective functionalization at the 6-position.

Detailed Research Findings and Data Summary

Step Reagents & Conditions Key Observations Yield & Purity Notes
N-1 Methylation of ICA Iodomethane, methanol, sodium methoxide (in situ) High selectivity for N-1 methylation; minor 2-methyl isomer formation High yield (~90%+); ~7% 2-methyl isomer Hydrogen evolution during alkoxide formation poses safety concerns
Esterification of 3-carboxyl Methanol, acid catalyst (e.g., HCl or sulfuric acid) Efficient conversion to methyl ester High yield, typically >90% Standard esterification procedure
Introduction of 6-amino group Nitration (e.g., nitric acid) followed by reduction (e.g., catalytic hydrogenation) or direct amination using nitrite reagents Selective functionalization at 6-position achieved Yields vary; purification by chromatography or crystallization recommended Use of sodium nitrite or tert-butyl nitrite for controlled nitrosation

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-1-methyl-1H-indazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Tin(II) chloride in the presence of sodium acetate in THF is commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 6-amino-1-methyl-1H-indazole-3-carboxylate is synthesized through various chemical processes involving indazole derivatives. The synthesis typically involves the methylation of indazole-3-carboxylic acid, which can be achieved using methylating agents like iodomethane in the presence of alkali metal alkoxides . This compound has a molecular formula of C10H11N3O2 and a molecular weight of approximately 205.22 g/mol .

Antitumor Activity

Recent studies have highlighted the antitumor potential of indazole derivatives, including this compound. Research indicates that compounds related to this structure exhibit significant inhibitory effects on cancer cell lines. For example, a derivative showed an IC50 value of 5.15 µM against the K562 leukemia cell line, demonstrating selective cytotoxicity towards cancer cells while sparing normal cells . The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression by modulating key proteins such as Bcl-2 and p53 .

CDK Inhibition

Another significant application is the compound's role as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK8 and CDK19. These kinases are implicated in various cancers, including colorectal cancer. The compound demonstrated high affinity for these targets, with IC50 values in the nanomolar range (7.2 ± 1.4 nM for CDK8) and effective inhibition of WNT signaling pathways . This positions this compound as a promising candidate for further development in cancer therapeutics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the indazole ring can significantly affect biological activity, selectivity, and toxicity profiles . This underscores the importance of systematic modifications to enhance efficacy against specific cancer types while minimizing side effects.

Potential Therapeutic Uses

Given its biological activities, this compound holds potential for several therapeutic applications:

  • Cancer Treatment : Its ability to induce apoptosis and inhibit CDKs suggests a role in targeted cancer therapies.
  • Neuroprotection : Indazole derivatives have been explored for neuroprotective effects, potentially offering benefits in neurodegenerative diseases.

Data Table: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50 ValueMechanism of Action
Antitumor ActivityK562 Cell Line5.15 µMInduction of apoptosis, modulation of Bcl-2
CDK InhibitionCDK87.2 nMInhibition of WNT signaling
CDK InhibitionCDK196.0 nMInhibition of WNT signaling

Mechanism of Action

The mechanism of action of Methyl 6-amino-1-methyl-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease progression. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Key analogs of Methyl 6-amino-1-methyl-1H-indazole-3-carboxylate include derivatives with varying substituents at position 6 (Table 1). These modifications significantly alter physicochemical properties and reactivity.

Table 1: Comparison of this compound and Analogs

Compound Name Substituent (Position 6) Molecular Weight CAS Number Price (50 mg)
This compound -NH₂ 205.21* N/A €682
Methyl 6-bromo-1H-indazole-3-carboxylate -Br 255.07 885278-42-2 €582
Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate -OCH₂C₆H₅ 298.30 954239-25-9 Not listed

*Calculated based on formula C₁₀H₁₁N₃O₂.

Key Observations:
  • This group is critical for interactions in biological systems. Bromo (-Br): Introduces electrophilic character, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization . Benzyloxy (-OCH₂C₆H₅): Increases hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .
  • Synthetic Flexibility :

    • The nitro intermediate (6-nitro-1-methyl-indazole) can be modified to introduce diverse groups at position 6, as demonstrated in the synthesis of AMI .
    • Bromo and benzyloxy derivatives may serve as intermediates for synthesizing more complex molecules.
  • Cost Analysis: The amino-substituted compound is priced higher (€682 for 50 mg) compared to its bromo analog (€582), suggesting greater synthetic complexity or demand .

Spectroscopic and Crystallographic Insights

Crystallographic refinement tools like SHELXL () and visualization software (e.g., WinGX, ) are critical for structural elucidation of such derivatives.

Biological Activity

Methyl 6-amino-1-methyl-1H-indazole-3-carboxylate (commonly referred to as Methyl 6-amino indazole) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the indazole family, characterized by its unique bicyclic structure. The general formula can be represented as follows:

C9H10N4O2\text{C}_9\text{H}_{10}\text{N}_4\text{O}_2

This compound features an amino group at the 6-position and a methyl ester at the 3-position, which are crucial for its biological activity.

The biological activity of Methyl 6-amino indazole primarily revolves around its interaction with various molecular targets, including kinases involved in cell signaling pathways. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. For instance, studies indicate that derivatives of indazole can effectively inhibit CDK8 and CDK19, leading to reduced cell proliferation in cancer models .

Key Pathways Affected:

  • Cell Cycle Regulation: Inhibition of CDKs leads to cell cycle arrest.
  • Apoptosis Induction: The compound has been linked to increased apoptosis in cancer cell lines through modulation of the p53/MDM2 pathway .
  • Signal Transduction: It affects pathways such as WNT signaling, crucial for cellular growth and differentiation .

Anticancer Properties

Methyl 6-amino indazole has demonstrated promising anticancer properties across various studies:

  • In vitro Studies: The compound showed significant cytotoxicity against several cancer cell lines. For example, it exhibited an IC50 value of 5.15 µM against K562 cells, indicating potent antiproliferative effects .
  • Mechanism of Action: The compound induces apoptosis through downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins such as Bax. This shift promotes programmed cell death, particularly in leukemia models .

Enzymatic Inhibition

Research highlights that Methyl 6-amino indazole derivatives possess strong inhibitory effects on various enzymes:

Enzyme IC50 Value (nM) Source
CDK87.2 ± 1.4
CDK196.0 ± 1.0
FGFR1<4.1
FGFR22.0 ± 0.8

These values indicate that Methyl 6-amino indazole derivatives can serve as potent inhibitors for these kinases, making them potential candidates for targeted cancer therapies.

Case Studies

Several studies have explored the efficacy of Methyl 6-amino indazole in preclinical settings:

  • Study on K562 Cells:
    • Objective: To evaluate the apoptotic effects.
    • Findings: Treatment with varying concentrations led to increased apoptosis rates (up to 37.72% at higher doses) and altered protein expression related to apoptosis regulation .
  • Assessment in Colorectal Cancer:
    • Objective: To assess the compound's effect on WNT signaling.
    • Findings: The compound inhibited WNT-dependent signaling pathways in human embryonic kidney cells, suggesting a mechanism for its anticancer properties .

Q & A

Q. What are the common synthetic routes for Methyl 6-amino-1-methyl-1H-indazole-3-carboxylate, and how can the amino group be introduced?

  • Methodological Answer : The synthesis typically involves nitration followed by reduction. For example, methyl 6-nitro-1-methyl-1H-indazole-3-carboxylate (CAS 1058740-88-7) can be synthesized via electrophilic nitration, and the nitro group is subsequently reduced to an amino group using catalytic hydrogenation (e.g., H₂/Pd-C) or stoichiometric reducing agents (e.g., SnCl₂/HCl). Post-reduction purification often employs column chromatography (ethyl acetate/petroleum ether gradients) or recrystallization . Key Steps :
  • Nitration at the 6-position of the indazole core.
  • Reduction of the nitro group to an amine.
  • Methylation at the 1-position (if not pre-installed).

Q. How can the structure of this compound be confirmed using spectroscopic methods?

  • Methodological Answer :
  • NMR : Compare ¹H/¹³C NMR shifts with structurally similar compounds (e.g., methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate, CAS 2368870-45-3). The amino group (NH₂) typically appears as a broad singlet at δ 5.5–6.5 ppm in DMSO-d₆, while the methyl ester (COOCH₃) resonates at δ 3.8–4.0 ppm .
  • Mass Spectrometry : ESI-MS or EI-MS should show a molecular ion peak matching the molecular weight (e.g., 205.21 g/mol).
  • IR Spectroscopy : Confirm the presence of amine (N-H stretch ~3300–3500 cm⁻¹) and ester (C=O stretch ~1700–1750 cm⁻¹) functionalities .

Q. What are the key safety considerations when handling this compound in the laboratory?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Work in a fume hood to prevent inhalation of dust/aerosols.
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid drainage contamination .
  • Storage : Keep in a cool, dry place under inert atmosphere (N₂ or Ar) to prevent oxidation.

Advanced Research Questions

Q. How can crystallographic data (e.g., from SHELX) resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer :
  • Data Collection : Use high-resolution X-ray diffraction (e.g., synchrotron radiation) to obtain precise atomic coordinates.
  • Refinement : Apply SHELXL for small-molecule refinement. For example, SHELXL can model hydrogen bonding between the amino group and adjacent carbonyl oxygen, addressing potential disorder or twinning issues .
  • Validation : Cross-check with Hirshfeld surface analysis or residual density maps to confirm the absence of unmodeled electron density.

Q. What strategies are effective for functionalizing the amino group in this compound to explore structure-activity relationships?

  • Methodological Answer :
  • Acylation : React with acyl chlorides (e.g., acetyl chloride) in anhydrous DCM with triethylamine as a base.
  • Sulfonation : Use sulfonyl chlorides (e.g., tosyl chloride) in pyridine to install sulfonamide groups.
  • Cross-Coupling : Employ Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃) for aryl/alkyl amination.
    Example : Methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate (CAS 2368870-45-3) was synthesized via acetylation, demonstrating the amino group’s reactivity .

Q. How should researchers address contradictory spectroscopic or analytical data when characterizing novel derivatives of this compound?

  • Methodological Answer :
  • Multi-Technique Validation : Combine 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous NOE correlations.
  • Computational Chemistry : Optimize geometry using DFT (e.g., B3LYP/6-31G*) and compare calculated IR/NMR spectra with experimental data.
  • Crystallographic Cross-Check : Resolve tautomerism or regiochemistry disputes via single-crystal X-ray diffraction .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-amino-1-methyl-1H-indazole-3-carboxylate
Reactant of Route 2
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Methyl 6-amino-1-methyl-1H-indazole-3-carboxylate

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